3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide -

3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

Catalog Number: EVT-4218028
CAS Number:
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Solubility: Its solubility would depend on the solvent used, with potential solubility in polar organic solvents like dimethylformamide (DMF) [].
  • Spectroscopic properties: The compound's structure can be confirmed and analyzed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, ].

N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Compound Description: N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide is a bis-amide compound synthesized via a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline. [] The compound was characterized using various spectroscopic techniques and single-crystal X-ray diffraction. [] Its crystal structure reveals intermolecular hydrogen bonding (N–H···O and C–H···O) that contributes to the crystal packing. [] Hirshfeld surface analysis further confirmed the importance of H...H and H...O/O...H intermolecular connections in the crystal structure. []

3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

Compound Description: 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] It acts by removing hERG channel inactivation, shifting the midpoint of the voltage-dependence of inactivation by >180 mV. [] In isolated guinea pig ventricular cardiac myocytes, ICA-105574 significantly shortened action potential duration, an effect that could be blocked by the hERG channel blocker E-4031. []

N-(4-(3,4-Dichlorophenoxy)phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of derivatives was synthesized as potential anti-tuberculosis agents. [] The synthesis involved alkylation, halo phenol coupling, nitro group reduction, and acid amine coupling. [] The compounds were tested against the H37RV strain, with some derivatives (7c, 7e, and 7i) exhibiting notable activity. []

6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-quinazolinones

Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. [] Most compounds demonstrated significant cytotoxicity towards U937 and WEHI-3 leukemia cells. [] Further investigation into compound 19 (a specific derivative within this series) revealed that it induced G2/M arrest and apoptosis in U937 cells. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: This compound, known as AN-024, was synthesized via a multi-step process starting from 4-methyl-2-nitro-aniline. [] Several intermediates, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide, were involved in the synthesis. []

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound Description: This series of compounds was synthesized and assessed for their cardiotonic activity using Straub's perfusion method. [] Several derivatives, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2a), and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d), displayed significant cardiotonic activity compared to the reference compound levosimendan. [] Structure-activity relationships were analyzed using rough sets theory. []

1,3,4-Oxadiazole Derivatives

Compound Description: This series of five-membered heterocyclic compounds were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. [] The derivatives were synthesized from benzoyl chloride, chloro-nitro-benzoyl chlorides, and semicarbazide. []

Isoxazoline-substituted Benzamide Compounds

Compound Description: These compounds are a class of pesticides and acaricides. [, ] Their structures feature an isoxazoline ring linked to a benzamide core, with various substituents present on both the isoxazoline and benzamide moieties. [, ]

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide Derivatives

Compound Description: This series of compounds acts as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). [, ] Structure-activity relationship studies revealed that electronegative aromatic substituents at the para-position of the benzamide moiety and a halogen atom at the ortho-position of the 1-phenyl ring enhance potency. [] The compound 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) emerged as a highly potent derivative with a Ki of 156 nM for the allosteric antagonist binding site and an EC50 of 9.6 nM for potentiating mGluR5-mediated responses. []

Properties

Product Name

3-nitro-N-[4-(propionylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

IUPAC Name

3-nitro-N-[4-(propanoylamino)phenyl]-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H22N4O4/c1-2-19(25)21-15-6-8-16(9-7-15)22-20(26)14-5-10-17(18(13-14)24(27)28)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,25)(H,22,26)

InChI Key

KXBVHZLKFOMNNM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.